4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol
Overview
Description
4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol, also known as 4-BPMB, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 128-129 °C and a boiling point of 145-146 °C. 4-BPMB is a highly reactive compound, making it an important tool for both organic synthesis and chemical research.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol serves as a precursor in the synthesis of novel pyridine derivatives, including efficient synthesis via Suzuki cross-coupling reactions. These pyridine derivatives are investigated for their quantum mechanical properties, biological activities, and potential as chiral dopants for liquid crystals due to their unique chemical structures. For example, specific derivatives have shown significant anti-thrombolytic activity and biofilm inhibition properties against Escherichia coli, demonstrating the broad application of these compounds in medicinal chemistry and material science (Ahmad et al., 2017).
Photoreactivity and Proton Transfer
The study of photoreactions in 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including those related to this compound, provides insight into their photophysical properties. These compounds exhibit exciting behavior such as excited-state intramolecular proton transfer (ESIPT), demonstrating their potential in developing new photoreactive materials with applications ranging from molecular sensors to optoelectronic devices (Vetokhina et al., 2012).
Catalysis and Methylation of Pyridines
Research on the catalytic methylation of pyridines, including derivatives similar to this compound, highlights the development of new catalytic methods. These methods utilize methanol and formaldehyde as key reagents, indicating the compound's utility in synthetic chemistry for introducing methyl groups onto aromatic rings, thereby altering their electronic and physical properties for diverse applications (Grozavu et al., 2020).
Material Science and Ligand Development
In material science, the exploration of iridium tetrazolate complexes incorporating pyridine derivatives reveals their role in tuning the color emission of these complexes. This property is critical for the development of organic light-emitting devices (OLEDs), where precise control over emission color is essential for display and lighting technologies. The study of these complexes underscores the compound's relevance in the synthesis of materials with tailored optical properties (Stagni et al., 2008).
Corrosion Inhibition
In the field of corrosion science, derivatives of this compound, such as phenolic Schiff bases, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds show significant inhibition efficiency, highlighting their potential application in protecting metals from corrosion, which is a critical concern in various industries (El-Lateef et al., 2015).
properties
IUPAC Name |
4-(5-bromopyridin-2-yl)-2-methylbut-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2,13)6-5-9-4-3-8(11)7-12-9/h3-4,7,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKLIZHGFUQVIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=NC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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